2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid
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Overview
Description
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1H-benzimidazole: A simpler analog with similar biological activities.
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the fluorine atom but shares the core structure.
Uniqueness
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid is unique due to the presence of both the fluorine atom and the propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-fluoro-3-(1-methylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2/c1-14-9-5-3-2-4-8(9)13-10(14)6-7(12)11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
QGBRRCYRZPGDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C(=O)O)F |
Origin of Product |
United States |
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